4,5,6-Trimethoxy-1H-indole
Overview
Description
4,5,6-Trimethoxy-1H-indole, or 4,5,6-TMI, is a compound belonging to the family of indole-based molecules and is of particular interest due to its unique physical, biochemical, and physiological properties. 4,5,6-TMI has been used in various scientific research applications, and its mechanism of action and biochemical and physiological effects are being studied.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : 4,5,6-Trimethoxy-1H-indole derivatives have been synthesized and characterized using spectroscopic techniques like NMR, FT-IR, and UV-Visible. X-ray diffraction studies provided insights into their molecular structures, including bond angles and lengths (Tariq et al., 2020).
Computational Analysis : Density Functional Theory (DFT) was used to explore the optimized geometry, vibrational analysis, and molecular electrostatic potential of these indole derivatives. They exhibit promising nonlinear optical (NLO) properties, relevant for high-tech applications (Tariq et al., 2020).
Applications in Cancer Research
Antiproliferative Activities : Certain 5,6,7-trimethoxy-1H-indoles have shown moderate to potent activities against human cancer cell lines, indicating their potential as antiproliferative agents (Wen et al., 2016).
Analogues as Antivascular Agents : Disubstituted analogues of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole have been identified as potent inhibitors of tubulin polymerization, displaying potential as antivascular agents in cancer treatment (Ty et al., 2008).
Chemical Synthesis and Catalysis
Catalysis and Synthesis : Indole derivatives including trimethoxy variants are used in various synthesis processes, such as oxa-Pictet-Spengler cyclization and dimerization reactions, highlighting their importance in organic chemistry (Zhang et al., 2005).
Palladium-Catalyzed Reactions : These compounds are integral to palladium-catalyzed reactions, a key method in organic synthesis for creating complex molecules, demonstrating their versatility in chemical synthesis (Cacchi & Fabrizi, 2005).
properties
IUPAC Name |
4,5,6-trimethoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWFSPKNRALFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CNC2=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534681 | |
Record name | 4,5,6-Trimethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30448-04-5 | |
Record name | 4,5,6-Trimethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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